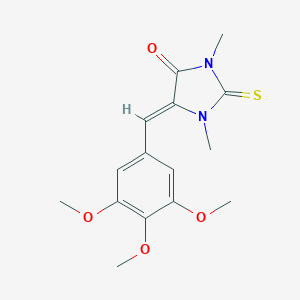![molecular formula C20H15IN4O3S B303549 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B303549.png)
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide in laboratory experiments is its high potency and specificity. It can be used in very small amounts to achieve the desired effect, which can reduce the cost and time required for experiments. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide. One of the major areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is its potential use as a fluorescent probe for bioimaging applications. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound.
Synthesemethoden
The synthesis of 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide involves the reaction of 4-iodo-2-methylphenylamine with 5,6-di(2-furyl)-1,2,4-triazine-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting compound is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential therapeutic agent for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe in bioimaging applications.
Eigenschaften
Produktname |
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide |
|---|---|
Molekularformel |
C20H15IN4O3S |
Molekulargewicht |
518.3 g/mol |
IUPAC-Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15IN4O3S/c1-12-10-13(21)6-7-14(12)22-17(26)11-29-20-23-18(15-4-2-8-27-15)19(24-25-20)16-5-3-9-28-16/h2-10H,11H2,1H3,(H,22,26) |
InChI-Schlüssel |
VJZIHYGPRPTHMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)